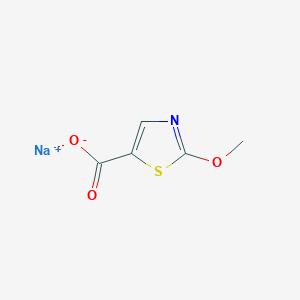
Sodium 2-methoxy-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4NNaO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis
The molecular structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular weight of 158.16 g/mol .Chemical Reactions Analysis
Thiazole compounds, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, have many reactive positions due to the aromaticity of the thiazole ring . These positions allow for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a molecular weight of 158.16 g/mol . It has a topological polar surface area of 90.5 Ų and a rotatable bond count of 1 . The compound also has a formal charge of -1 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Sodium 2-methoxy-1,3-thiazole-5-carboxylate: and its derivatives have been studied for their potential antibacterial properties. Research indicates that thiazole-based compounds can be effective against various bacterial strains. For instance, certain synthesized thiazole compounds have shown good activity against Gram-negative E. coli and Gram-positive S. aureus, suggesting that these compounds could be developed into antibacterial therapeutics .
Antioxidant Properties
Thiazole derivatives have also been explored for their antioxidant capabilities. Some compounds have demonstrated better DPPH radical scavenging potency compared to ascorbic acid, which is a known antioxidant. This suggests that thiazole compounds could be used in the development of new antioxidant agents .
Anticancer Potential
The anticancer activity of thiazole compounds has been a subject of research as well. Studies have shown that certain thiazole derivatives exhibit antitumor activity against liver carcinoma cell lines, such as HepG2. This opens up possibilities for the use of these compounds in cancer treatment strategies .
Enzyme Modulation
Thiazole-based compounds have the ability to modulate the activity of enzymes involved in metabolism. This property can be harnessed to develop drugs that target specific metabolic pathways, potentially leading to treatments for various metabolic disorders .
DNA Interaction
Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism can be utilized in the design of drugs that target cancer cells by inducing DNA damage .
Computational Chemistry Applications
In silico studies have shown that thiazole derivatives can have high binding affinity against certain proteins, which correlates with their experimental activities. This demonstrates the utility of computational methods in predicting the biological activities of thiazole compounds and aiding in the drug design process .
Green Synthesis Methods
The synthesis of thiazole derivatives using green chemistry approaches, such as using ZnO nanoparticles as catalysts, has been found to be efficient and environmentally friendly. This method can be applied to produce biologically active compounds in a sustainable manner .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s known that the compound is soluble in water, alcohol, and ketone solvents , which may influence its bioavailability.
Result of Action
Similar thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Sodium 2-methoxy-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose under high temperatures and acidic conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-methoxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQLACUVYMNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)


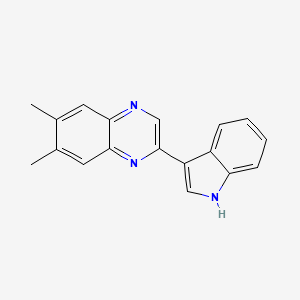
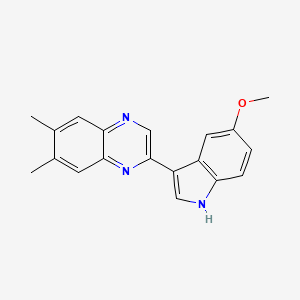
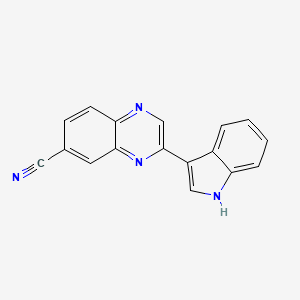
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)
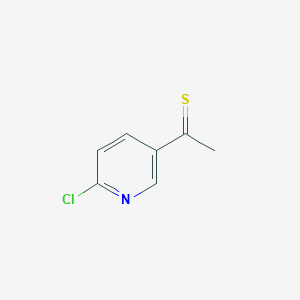

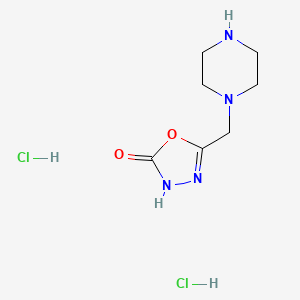
![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)